(2S,4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
(2S,4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO3S and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization : The synthesis and characterization of thiazolidine-4-carboxylic acid derivatives, including (2S,4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, have been a focus of research. Such compounds have been synthesized and analyzed using techniques like NMR, ESI-MS, and X-ray diffraction (Muche, Müller, & Hołyńska, 2018).
Supramolecular Aggregation Behavior : Studies have explored the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives. This research is significant for understanding their potential applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).
Stereoselectivity in Synthesis : The stereoselective synthesis of 2-aryl-thiazolidine-4-carboxylic acids, including variants similar to the mentioned compound, has been examined. This includes studies on the impact of substituents on reaction outcomes and stereoselectivity mechanisms (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Anticancer Activity and Molecular Docking Studies : Thiazolidine derivatives have been evaluated for their anticancer activity on various cancer cell lines. Molecular docking studies complement these investigations to understand their interaction with biological targets (Bilgiçli et al., 2021).
Solubility, Stability, and Dissociation Constants : Research on the solubility, stability, and dissociation constants of thiazolidine-4-carboxylic acid derivatives in aqueous solutions has been conducted. This is crucial for understanding their behavior in biological systems (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).
Inhibition of Angiotensin I-Converting Enzyme (ACE) : Certain thiazolidine derivatives have shown potent inhibitory activity against ACE, which is significant for potential therapeutic applications (Oya, Kato, Iwao, & Yasuoka, 1982).
Solid-phase Synthesis and Applications : The solid-phase synthesis of thiazolidine derivatives has been explored, with applications in various fields including pharmaceuticals and materials science (Patek, Drake, & Lebl, 1995).
properties
IUPAC Name |
(2S,4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSXNJVEHLFCE-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2N[C@@H](CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.